molecular formula C10H14N2O4S B1417897 4-[(Dimethylsulfamoyl)(methyl)amino]benzoic acid CAS No. 1207326-84-8

4-[(Dimethylsulfamoyl)(methyl)amino]benzoic acid

Cat. No.: B1417897
CAS No.: 1207326-84-8
M. Wt: 258.3 g/mol
InChI Key: LNNUOFHTPVKBAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Dimethylsulfamoyl)(methyl)amino]benzoic acid is an organic compound that features a benzoic acid core substituted with a dimethylsulfamoyl and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Dimethylsulfamoyl)(methyl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

  • Dissolve 4-aminobenzoic acid in a suitable solvent such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add dimethylsulfamoyl chloride to the reaction mixture while maintaining a low temperature.
  • Stir the reaction mixture for several hours to ensure complete reaction.
  • Purify the product using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(Dimethylsulfamoyl)(methyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4-[(Dimethylsulfamoyl)(methyl)amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Dimethylsulfamoyl)(methyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

4-[(Dimethylsulfamoyl)(methyl)amino]benzoic acid can be compared with other sulfonamide derivatives and benzoic acid derivatives. Similar compounds include:

    4-[(Dimethylsulfamoyl)amino]benzoic acid: Lacks the methyl group on the amino moiety.

    4-Aminobenzoic acid: Lacks the dimethylsulfamoyl group.

    Sulfanilamide: A simpler sulfonamide derivative without the benzoic acid core.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-[dimethylsulfamoyl(methyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-11(2)17(15,16)12(3)9-6-4-8(5-7-9)10(13)14/h4-7H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNUOFHTPVKBAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N(C)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(Dimethylsulfamoyl)(methyl)amino]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[(Dimethylsulfamoyl)(methyl)amino]benzoic acid
Reactant of Route 3
Reactant of Route 3
4-[(Dimethylsulfamoyl)(methyl)amino]benzoic acid
Reactant of Route 4
Reactant of Route 4
4-[(Dimethylsulfamoyl)(methyl)amino]benzoic acid
Reactant of Route 5
Reactant of Route 5
4-[(Dimethylsulfamoyl)(methyl)amino]benzoic acid
Reactant of Route 6
Reactant of Route 6
4-[(Dimethylsulfamoyl)(methyl)amino]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.